molecular formula C25H25NO B11551154 N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

Cat. No.: B11551154
M. Wt: 355.5 g/mol
InChI Key: RPQJOCLWZCANMH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide: is an organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by the presence of a cyclopropane ring substituted with three aromatic groups, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Substitution with Aromatic Groups:

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control of reaction conditions and efficient synthesis of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the aromatic groups may be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The aromatic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring and the specific substitution pattern of the aromatic groups. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H25NO/c1-17-7-11-20(12-8-17)25(21-13-9-18(2)10-14-21)16-23(25)24(27)26-22-6-4-5-19(3)15-22/h4-15,23H,16H2,1-3H3,(H,26,27)

InChI Key

RPQJOCLWZCANMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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